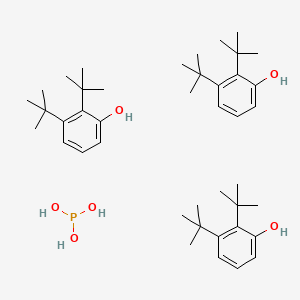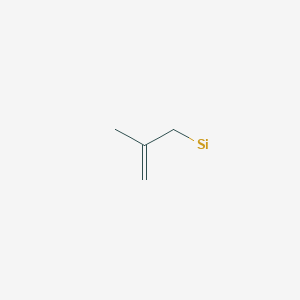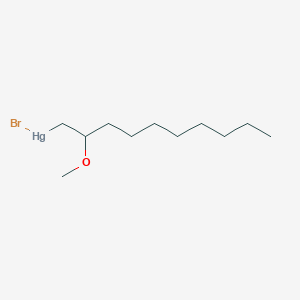
Bromo(2-methoxydecyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(2-methoxydecyl)mercury: is an organomercury compound characterized by the presence of a bromine atom, a methoxy group, and a decyl chain attached to a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-methoxydecyl)mercury typically involves the reaction of 2-methoxydecyl bromide with mercury salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bromo(2-methoxydecyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Mercury oxides.
Reduction: Elemental mercury.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Bromo(2-methoxydecyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Bromo(2-methoxydecyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound’s ability to form stable complexes with thiol groups is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a methoxydecyl chain.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Comparison:
Bromo(2-methoxydecyl)mercury: is unique due to its longer alkyl chain and the presence of a bromine atom, which can influence its reactivity and biological interactions.
Methylmercury: and are more commonly studied for their toxicological effects, while is known for its use in antiseptics and preservatives.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
113815-43-3 |
|---|---|
Molecular Formula |
C11H23BrHgO |
Molecular Weight |
451.80 g/mol |
IUPAC Name |
bromo(2-methoxydecyl)mercury |
InChI |
InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
KCWDQSWCLHFENV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C[Hg]Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
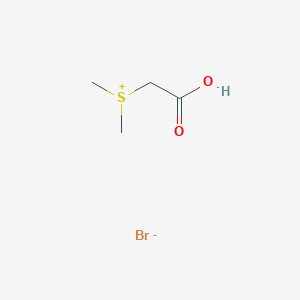
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
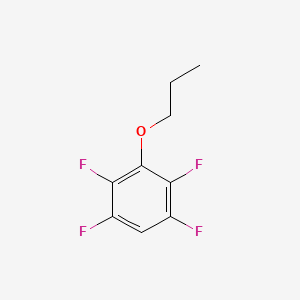
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
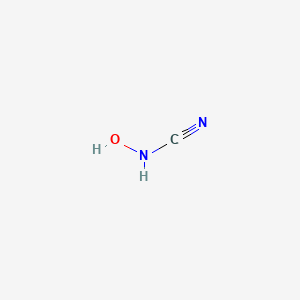
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
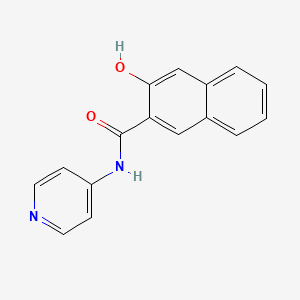
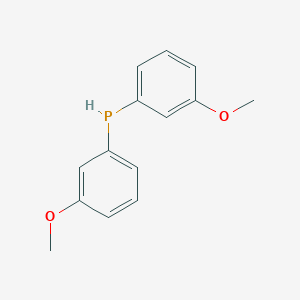
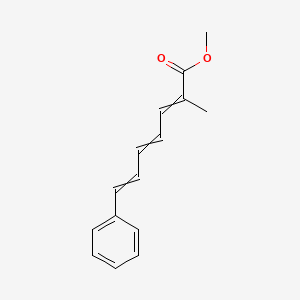
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
